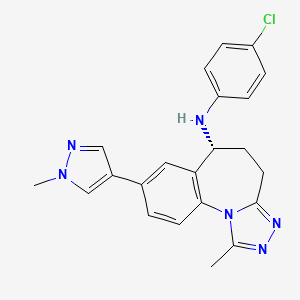

BY27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H21ClN6 |

|---|---|

Poids moléculaire |

404.9 g/mol |

Nom IUPAC |

(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine |

InChI |

InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |

Clé InChI |

MDRXOFSNECSECW-HXUWFJFHSA-N |

SMILES isomérique |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl |

SMILES canonique |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery, Synthesis, and Activity of the Selective BET Bromodomain Inhibitor BY27

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Bromodomain and Extra-Terminal Domain (BET) family of proteins are key epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. While many BET inhibitors have been developed, most are pan-inhibitors, targeting both the first (BD1) and second (BD2) bromodomains with similar affinity. Selective inhibition of a single bromodomain is an emerging strategy to improve therapeutic windows and reduce toxicity. This document details the discovery, synthesis, and biological activity of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[1][2]

Discovery of this compound

The discovery of this compound was the result of a structure-based drug design campaign aimed at identifying selective inhibitors for the BD2 of BET proteins.[2] Scientists synthesized a series of analogs based on known BET inhibitor structures and evaluated their affinity for both BD1 and BD2 of the BET family members (BRD2, BRD3, BRD4, and BRDT).[2] This screening process led to the identification of this compound as a promising compound with significant selectivity for the second bromodomain.[1][2]

Mechanism of Selectivity

High-resolution co-crystal structures of this compound in complex with BRD2 BD1 and BD2 revealed the molecular basis for its selectivity. The triazole group of this compound, along with water molecules and specific amino acid residues (H433 and N429) in the BRD2 BD2 binding pocket, form a unique water-bridged hydrogen-bonding network.[1] This network is responsible for the enhanced binding affinity and selectivity of this compound for BD2 over BD1.[1]

Synthesis of this compound

This compound is a pyrazole-azepine derivative.[1] The synthesis involves a multi-step process, beginning with the construction of the core azepine and pyrazole scaffolds, followed by their coupling and subsequent modifications to yield the final compound.

(Note: The detailed synthetic route is proprietary and not fully disclosed in the public literature. A generalized workflow is presented below.)

Experimental Workflow: Synthesis of this compound

Caption: Generalized workflow for the chemical synthesis of this compound.

Biological Activity and Quantitative Data

This compound demonstrates potent and selective inhibition of BET BD2 domains and exhibits anti-tumor activity with a favorable toxicity profile compared to pan-BET inhibitors.[1][2]

In Vitro Binding Affinity and Selectivity

The selectivity of this compound for the second bromodomain (BD2) over the first (BD1) was determined across multiple BET proteins.

| BET Protein | BD1/BD2 Selectivity (Fold) |

| BRD2 | 38 |

| BRD3 | 5 |

| BRD4 | 7 |

| BRDT | 21 |

| Table 1: BD1/BD2 selectivity of this compound for BET family proteins.[2] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MV4-11 cell line.

| Treatment Group | Tumor Growth Inhibition (%) | Notes |

| This compound | 67% | Less toxic than pan-BET inhibitor |

| Pan-BET Inhibitor 1 | Not specified | Higher toxicity at high doses observed |

| Table 2: In vivo anti-tumor efficacy of this compound in a MV4-11 mouse xenograft model.[1] |

Signaling Pathway

BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2] By selectively inhibiting the BD2 domain, this compound disrupts this interaction, leading to the downregulation of key oncogenes like c-MYC.

Signaling Pathway of this compound Action

Caption: this compound selectively inhibits the BD2 domain of BET proteins.

Experimental Protocols

DNA Microarray Analysis

To understand the transcriptional impact of selective BD2 inhibition, DNA microarray analysis was performed on HepG2 cells.

-

Cell Culture: HepG2 cells were cultured under standard conditions.

-

Treatment: Cells were treated with either this compound, the pan-BET inhibitor OTX015, or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA was isolated from the treated cells using a commercial kit.

-

Microarray Hybridization: Labeled cRNA was synthesized and hybridized to a whole-genome microarray chip.

-

Data Analysis: Gene expression profiles were compared between the different treatment groups to identify differentially expressed genes.[1]

Mouse Xenograft Model

The in vivo efficacy of this compound was assessed using a standard mouse xenograft model.

-

Cell Implantation: MV4-11 cells were subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into treatment groups and administered this compound, a pan-BET inhibitor, or a vehicle control, typically via oral gavage.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.[1]

Conclusion

This compound is a potent and selective inhibitor of the second bromodomain of BET proteins.[1] Its selectivity is conferred by a unique water-bridged hydrogen-bonding network within the BD2 binding pocket.[1] In preclinical models, this compound has demonstrated significant anti-tumor activity with an improved safety profile over non-selective pan-BET inhibitors.[1] These findings highlight the therapeutic potential of selective BD2 inhibition and warrant further investigation of this compound in BET-associated diseases.[1]

References

BY27: A Selective Inhibitor of the Second Bromodomain of BET Proteins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that play a crucial role in transcriptional activation. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown therapeutic promise, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of domain-selective inhibitors. BY27 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of BET proteins.[1][2][3] This document provides an in-depth technical overview of this compound, including its binding profile, cellular activity, and the experimental methodologies used for its characterization.

Data Presentation

Quantitative Analysis of this compound Binding and Efficacy

The following tables summarize the key quantitative data for this compound, demonstrating its selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of various BET proteins and its anti-proliferative effects.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Binding Assay Method | IC50 (nM) | Selectivity (BD1/BD2) |

| BRD2 BD1 | Fluorescence Polarization | 1500 | 38-fold |

| BRD2 BD2 | Fluorescence Polarization | 39 | |

| BRD3 BD1 | Fluorescence Polarization | 480 | 5-fold |

| BRD3 BD2 | Fluorescence Polarization | 96 | |

| BRD4 BD1 | Fluorescence Polarization | 1100 | 7-fold |

| BRD4 BD2 | Fluorescence Polarization | 150 | |

| BRDT BD1 | Fluorescence Polarization | 2300 | 21-fold |

| BRDT BD2 | Fluorescence Polarization | 110 |

Data compiled from publicly available sources.[2][3][4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| HepG2 (Human hepatocellular carcinoma) | Cell Viability | GI50 | > 10 µM |

| MV4-11 (Human acute myeloid leukemia) | Cell Viability | GI50 | 0.49 µM |

Data compiled from publicly available sources.

Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Model | Treatment | Dose | Tumor Growth Inhibition (%) |

| MV4-11 Xenograft | This compound | 100 mg/kg, p.o., q.d. | 67 |

Data compiled from publicly available sources.[1]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol outlines the method used to determine the in vitro binding affinity (IC50) of this compound to the individual bromodomains of BET proteins.

Materials:

-

Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT)

-

Fluorescently labeled probe (e.g., a derivative of a known pan-BET inhibitor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled probe at a constant concentration.

-

Add the respective recombinant BET bromodomain protein at a concentration that yields a significant polarization window.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

HepG2 and MV4-11 cell lines

-

Complete cell culture medium (e.g., EMEM for HepG2, IMDM for MV4-11, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom microplates

-

Microplate reader

Procedure:

-

Seed HepG2 or MV4-11 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well for HepG2; 20,000-40,000 cells/well for MV4-11).

-

Allow the cells to adhere (for HepG2) or stabilize (for MV4-11) overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.[5][6]

Co-crystallization for X-ray Diffraction

This protocol provides a general workflow for obtaining co-crystal structures of BET bromodomains with this compound.

Materials:

-

Purified, high-concentration recombinant BET bromodomain protein (e.g., BRD2 BD1 and BRD2 BD2)

-

This compound

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

-

Cryoprotectant solution

Procedure:

-

Incubate the purified BET bromodomain protein with a molar excess of this compound.

-

Set up crystallization trials using the vapor diffusion method by mixing the protein-ligand complex with various crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Once crystals of suitable size and quality are obtained, they are cryo-protected by briefly soaking them in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[7][8]

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.[7][8]

DNA Microarray Analysis

This protocol describes the methodology to analyze the transcriptome-wide effects of this compound in HepG2 cells.

Materials:

-

HepG2 cells

-

This compound and a pan-BET inhibitor (e.g., OTX015)

-

RNA extraction kit

-

DNA microarray chips (e.g., Affymetrix)

-

Reagents for cDNA synthesis, labeling, and hybridization

-

Microarray scanner and analysis software

Procedure:

-

Treat HepG2 cells with this compound, a pan-BET inhibitor, or vehicle control for a specified time.

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize and label cDNA from the RNA samples.

-

Hybridize the labeled cDNA to the DNA microarray chips.

-

Wash and stain the microarray chips.

-

Scan the chips to obtain raw intensity data.

-

Perform data normalization and statistical analysis to identify differentially expressed genes between the different treatment groups.[1][9][10]

Mouse Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MV4-11 cells

-

This compound and a pan-BET inhibitor

-

Vehicle for drug formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MV4-11 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle, this compound, pan-BET inhibitor).

-

Administer the treatments as per the defined schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[1][11][12][13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

Caption: Mechanism of BET Protein Function and Selective Inhibition by this compound.

References

- 1. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. 6k04 - Crystal structure of BRD2(BD2)with ligand this compound bound - Experimental details - Protein Data Bank Japan [pdbj.org]

- 9. researchgate.net [researchgate.net]

- 10. Microarray analysis of genes differentially expressed in HepG2 cells cultured in simulated microgravity: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

In-depth Technical Guide to BY27: A Selective BET Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is curated from publicly available scientific literature and databases to support ongoing research and drug development efforts in the field of epigenetics and oncology.

Core Chemical and Physical Properties

This compound is a small molecule inhibitor identified as a promising candidate for further preclinical and clinical investigation due to its high selectivity for the BD2 domain of BET proteins. This selectivity may offer a therapeutic advantage by minimizing off-target effects associated with pan-BET inhibitors.

| Property | Value |

| Chemical Formula | C₂₂H₂₁ClN₆ |

| Molecular Weight | 404.89 g/mol |

| CAS Number | 2247236-59-3 |

| Canonical SMILES | N([C@H]1C=2C(N3C(CC1)=NN=C3C)=CC=C(C2)C=4C=NN(C)C4)C5=CC=C(Cl)C=C5 |

| Appearance | Solid powder |

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against the second bromodomain of various BET family members, with a pronounced selectivity over the first bromodomain (BD1). This selectivity is attributed to specific molecular interactions within the BD2 binding pocket.

Table 2.1: Inhibitory Activity of this compound against BET Bromodomains

| Target | Assay Type | Kᵢ (nM) | Kₐ (nM) |

| BRD2 BD1 | AlphaScreen | 95.5 | 45 |

| BRD2 BD2 | AlphaScreen | - | 1.2 |

| BRD3 BD1 | AlphaScreen | 77.9 | 12 |

| BRD3 BD2 | AlphaScreen | 5.3 | - |

| BRD4 BD1 | AlphaScreen | 80 | 26 |

| BRD4 BD2 | AlphaScreen | 7.3 | 3.5 |

| BRDT BD1 | AlphaScreen | - | 64 |

| BRDT BD2 | AlphaScreen | - | 3 |

Kᵢ: Inhibitory constant; Kₐ: Dissociation constant. Data compiled from various sources.[1][2]

Table 2.2: BD1/BD2 Selectivity of this compound

| BET Protein | Fold Selectivity (BD1/BD2) |

| BRD2 | 38 |

| BRD3 | 5 |

| BRD4 | 7 |

| BRDT | 21 |

Selectivity is calculated from the ratio of BD1 to BD2 inhibitory constants.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of key oncogenes and cell cycle regulators. A primary downstream effect is the suppression of the MYC oncogene and the upregulation of the cell cycle inhibitor p21.[3][4][5]

Experimental Protocols

The following are generalized protocols for key experiments typically used in the evaluation of BET inhibitors like this compound. Specific parameters may vary based on the primary research by Chen D, et al.

AlphaScreen™ Binding Assay

This assay is used to determine the binding affinity of this compound to BET bromodomains.

Methodology:

-

A biotinylated histone H4 peptide (acetylated) is incubated with a GST-tagged BET bromodomain protein in the presence of varying concentrations of this compound or a DMSO vehicle control.

-

Glutathione (GSH) acceptor beads are added, which bind to the GST tag on the bromodomain.

-

Streptavidin-coated donor beads are then added, which bind to the biotinylated histone peptide.

-

If the bromodomain and histone peptide interact, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.

-

This compound, by inhibiting the bromodomain-histone interaction, will cause a decrease in the AlphaScreen signal.

-

The IC₅₀ value is determined by plotting the signal intensity against the concentration of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in a culture after treatment with this compound.

Cell Lines:

-

MV4-11: Human acute myeloid leukemia (AML) cell line.

-

HepG2: Human liver cancer cell line (often used for cytotoxicity assessment).

Methodology:

-

Cells are seeded in 96-well or 384-well opaque plates and allowed to adhere overnight (for adherent cells like HepG2).

-

The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

After the incubation period, the plates are equilibrated to room temperature.

-

CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate.

-

In the presence of ATP from viable cells, the luciferase catalyzes a reaction that produces a luminescent signal.

-

The luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1][6]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude).

Methodology:

-

MV4-11 cells are implanted subcutaneously into the flank of the mice.[7]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives this compound via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[7]

Co-crystal Structure and Binding Mode

The co-crystal structure of this compound in complex with the second bromodomain of BRD2 has been resolved (PDB ID: 6K04), providing critical insights into its mechanism of action and selectivity.[8]

The structure reveals that the triazole group of this compound establishes a water-bridged hydrogen-bonding network with key residues in the BD2 binding pocket, including H433 and N429. This specific interaction is a major determinant of this compound's selectivity for BD2 over BD1.

Conclusion

This compound is a potent and selective inhibitor of the BD2 domain of BET proteins with demonstrated anti-proliferative activity in cancer cell lines and in vivo efficacy in a mouse xenograft model. Its selectivity for BD2 may translate to an improved therapeutic window compared to pan-BET inhibitors. The detailed structural and biological data presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for the treatment of cancers and other diseases driven by BET protein dysregulation.

References

- 1. promega.com [promega.com]

- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC expression and exerts anti-tumor activity in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. rcsb.org [rcsb.org]

The Biological Function of p27 (CDKN1B) in Gene Regulation: A Technical Guide

Disambiguation of "BY27" and Focus on p27/CDKN1B

Initial research on the term "this compound" reveals ambiguity, as it does not correspond to a single, universally recognized gene or protein. The identifier is associated with several distinct biological entities, including the chemical compound this compound, a selective inhibitor of the second bromodomains of BET proteins, and the B27 supplement used in cell culture. However, in the context of gene regulation and protein function, a prominent and well-researched molecule is the Cyclin-Dependent Kinase Inhibitor p27Kip1 (often referred to as p27 ), encoded by the CDKN1B gene. Given the detailed information available on its role in cell cycle control and gene expression, this guide will focus on the biological function of p27 in gene regulation.

This technical guide provides an in-depth overview of the core biological functions of the cyclin-dependent kinase inhibitor p27 (CDKN1B), with a specific focus on its multifaceted role in gene regulation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways.

Core Function and Mechanism of Action

The p27 protein is a critical regulator of cell proliferation. Its primary function is to control the progression of the cell cycle, primarily at the G1 to S phase transition, by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, such as cyclin E-CDK2 and cyclin D-CDK4. The expression and activity of p27 are tightly controlled by various signaling pathways, and its dysregulation is a common feature in many human cancers.

Regulation of p27 Expression

The cellular levels of p27 are regulated at the transcriptional, translational, and post-translational levels. Proliferative signals generally lead to the suppression of p27, a necessary step for cell cycle progression.

Signaling Pathways Downstream of Ras:

The Ras signaling pathway plays a crucial role in suppressing p27 levels throughout the cell cycle. However, distinct downstream pathways are utilized in different phases of the cell cycle to ensure p27 suppression. For instance, inhibitors of the MEK and phosphatidylinositol-3-kinase (PI3K) pathways lead to an increase in p27 expression, particularly in the G1 phase. Conversely, inhibitors of AKT activity result in elevated p27 levels primarily during the S phase.[1]

The degradation of p27 in the later stages of the cell cycle is dependent on its phosphorylation at Threonine 187 (Thr187) by cyclin-dependent kinase 2. This phosphorylation event marks p27 for recognition by the SCF ubiquitin ligase complex, which contains the F-box protein Skp2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The expression of Skp2 itself is dependent on Ras signaling and is elevated late in the cell cycle.[1]

Protein-Protein Interactions of p27

The function of p27 is mediated through its direct interaction with other proteins. The interaction with cyclin-CDK complexes is the most well-characterized. However, the interaction with the SCF-Skp2 ubiquitin ligase complex is critical for its degradation.

The F-box protein Skp2 binds to p27 only when p27 is phosphorylated on Thr187.[2] The small cell cycle regulatory protein Cks1 has been shown to be a critical factor in p27 ubiquitination by enhancing the binding affinity of Skp2 for phosphorylated p27.[2] Cks1 acts as an allosteric effector of Skp2 and does not directly bind to the p27 phosphopeptide.[2]

Quantitative Data on p27 Protein Interactions

| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Reference |

| Skp2 - Cks1 | 140 +/- 14 nM | Homogeneous Time-Resolved Fluorescence | [2] |

| Skp2/Cks1 - Phosphorylated p27 peptide | 37 +/- 2 nM | Homogeneous Time-Resolved Fluorescence | [2] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p27-Skp2-Cks1 Interaction

This assay is used to quantify the molecular interactions between recombinant human Skp2, Cks1, and a p27-derived peptide phosphorylated on Thr187.[2]

Materials:

-

Recombinant human Skp2

-

Recombinant human Cks1

-

Biotinylated p27-derived peptide phosphorylated on Thr187

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

-

XL665-conjugated streptavidin (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween 20)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the unlabeled competitor protein (e.g., unlabeled Cks1 or p27 peptide) in the assay buffer.

-

In a 384-well plate, add a fixed concentration of GST-tagged Skp2, biotinylated phospho-p27 peptide, and Cks1 (if measuring its effect on the Skp2-p27 interaction).

-

Add the serial dilutions of the competitor protein to the respective wells.

-

Add the europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence at both the donor (620 nm) and acceptor (665 nm) wavelengths using an HTRF plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the concentration of the competitor protein and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Signaling Pathways and Logical Relationships

p27 Degradation Pathway

The following diagram illustrates the key steps in the signaling pathway leading to the degradation of p27, highlighting the roles of Ras, its downstream effectors, and the SCF-Skp2 complex.

Caption: Signaling pathway leading to p27 degradation.

Experimental Workflow for HTRF Assay

The following diagram outlines the general workflow for performing a Homogeneous Time-Resolved Fluorescence (HTRF) assay to study protein-protein interactions involving p27.

Caption: General workflow for an HTRF-based protein interaction assay.

Conclusion

The cyclin-dependent kinase inhibitor p27 is a pivotal regulator of cell cycle progression, and its function is intricately linked to a complex network of signaling pathways that control its expression and degradation. Understanding the molecular mechanisms that govern p27 activity is crucial for elucidating the pathogenesis of various diseases, particularly cancer, and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the multifaceted role of p27 in gene regulation and cellular homeostasis.

References

Crystallography of BY27 Bound to BRD4 BD2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target in oncology and inflammation research. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While many inhibitors target both bromodomains, there is growing interest in developing selective inhibitors for either BD1 or BD2 to potentially achieve more specific therapeutic effects with an improved safety profile. BY27 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[1] This technical guide provides a detailed overview of the crystallography of this compound in complex with a BET bromodomain 2, serving as a structural surrogate for BRD4 BD2, along with relevant binding data and experimental protocols.

Data Presentation

Binding Affinity and Selectivity of this compound

This compound demonstrates potent inhibition of the second bromodomains of the BET family. The binding affinities (Kd) for BRD4 are presented in Table 1. The data reveals a notable selectivity of this compound for BRD4 BD2 over BRD4 BD1.

| Target | Kd (nM) | Selectivity (BD1/BD2) |

| BRD4 BD1 | 26 | ~7.4-fold |

| BRD4 BD2 | 3.5 | |

| Data sourced from MedchemExpress.[2] |

Crystallographic Data

To date, a crystal structure of this compound in complex with human BRD4 BD2 has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of this compound bound to the highly homologous BRD2 BD2 (PDB ID: 6K04) provides critical insights into the binding mode and the structural basis for its BD2 selectivity.[3] The crystallographic data for this complex are summarized in Table 2.

| PDB ID | 6K04 |

| Complex | BRD2 BD2 bound to this compound |

| Resolution | 1.25 Å |

| Space Group | P 21 21 2 |

| Unit Cell Dimensions (Å) | a=71.78, b=52.60, c=32.06 |

| R-value work | 0.168 |

| R-value free | 0.192 |

| Data sourced from the RCSB PDB.[3] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary publication by Chen et al. (2019) and general procedures for similar crystallographic and binding studies.

Protein Expression and Purification of BRD2 BD2

-

Cloning and Expression: The cDNA encoding the C-terminal bromodomain of human BRD2 (residues 348–455) is cloned into a pET15b vector, incorporating an N-terminal six-histidine tag. The plasmid is transformed into Escherichia coli strain BL21(DE3).

-

Cell Culture and Induction: The transformed E. coli are grown in LB medium containing ampicillin at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated for an additional 16-18 hours at 16°C.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM PMSF). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing 250 mM imidazole.

-

Tag Cleavage and Further Purification: The histidine tag is cleaved using a specific protease (e.g., thrombin or TEV protease) during dialysis against a low-salt buffer. The cleaved protein is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Crystallization of the this compound-BRD2 BD2 Complex

-

Complex Formation: The purified BRD2 BD2 protein is concentrated to approximately 10 mg/mL. The ligand, this compound, is dissolved in DMSO and added to the protein solution at a molar ratio of 3:1 (ligand:protein). The mixture is incubated on ice for 1 hour.

-

Crystallization Screening: The protein-ligand complex is subjected to sparse-matrix screening using commercial crystallization screens. The sitting-drop vapor diffusion method is commonly employed, where 1 µL of the complex is mixed with 1 µL of the reservoir solution.

-

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature. For the 6K04 structure, diffraction-quality crystals were grown in a condition containing 0.1 M Tris-HCl pH 8.0 and 30-34% PEG MME 2000.[4]

X-ray Diffraction Data Collection and Processing

-

Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 10-25% glycerol) before being flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. For the 6K04 structure, data were collected at the Shanghai Synchrotron Radiation Facility (SSRF) beamline BL19U1.

-

Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to integrate the reflections and scale the data. The structure is solved by molecular replacement using a previously determined bromodomain structure as a search model. The model is then refined using programs like Phenix or Refmac5, and the ligand is built into the electron density map using Coot.

Binding Affinity Determination (AlphaLISA Assay)

-

Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure protein-protein or protein-ligand interactions. In this context, it is used as a competition assay to determine the IC50 of the inhibitor.

-

Reagents:

-

GST-tagged BRD4 BD1 or BD2 protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads.

-

Anti-GST coated Acceptor beads.

-

This compound inhibitor at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The GST-tagged BRD protein is incubated with the inhibitor (this compound) at varying concentrations in a 384-well plate.

-

The biotinylated histone peptide is added to the wells.

-

Anti-GST Acceptor beads are added and the plate is incubated.

-

Streptavidin Donor beads are added and the plate is incubated in the dark.

-

The plate is read on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: The signal decreases as the inhibitor competes with the histone peptide for binding to the bromodomain. The IC50 value is calculated by fitting the data to a dose-response curve. Kd values can be subsequently determined using the Cheng-Prusoff equation, although direct binding assays are often used for more precise Kd determination.

Visualizations

Experimental Workflow for Crystallography

Caption: Experimental workflow for determining the crystal structure of this compound bound to BRD2 BD2.

Signaling Pathway of BET Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of BET inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors of bromodomain and extra‐terminal proteins for treating multiple human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6k04 - Crystal structure of BRD2(BD2)with ligand this compound bound - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on BY27 in Cancer Cell Lines: A Technical Overview

Disclaimer: This document summarizes the initial findings on the investigational compound BY27 based on publicly available information, primarily from the abstract of a key research publication. Detailed quantitative data and specific experimental protocols are limited due to the inaccessibility of the full study text.

Introduction

This compound is a novel small molecule identified as a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that play a significant role in the transcriptional regulation of genes involved in cell proliferation and cancer. While pan-BET inhibitors have shown promise in oncology, they are often associated with toxicity. The selective inhibition of the BD2 domain by compounds like this compound is an emerging therapeutic strategy aimed at improving the safety profile while retaining anti-tumor efficacy.[1] This guide provides a technical summary of the initial preclinical studies on this compound in cancer cell lines.

Mechanism of Action

This compound functions as a selective antagonist of the BD2 domain of BET proteins.[1] Structural studies have revealed that the triazole group of this compound, along with water molecules and specific amino acid residues (H433 and N429) in the BD2 binding pocket of BRD2, forms a water-bridged hydrogen-bonding network. This interaction is credited for its selectivity for the BD2 domain over the first bromodomain (BD1).[1] By selectively binding to BD2, this compound is thought to disrupt the interaction of BET proteins with acetylated histones, thereby modulating the expression of downstream target genes involved in cancer pathogenesis. DNA microarray analysis has demonstrated that this compound has a distinct impact on the transcriptome of HepG2 cells when compared to the pan-BET inhibitor OTX015.[1]

Figure 1: Simplified signaling pathway of this compound as a selective BET BD2 inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound.

| Compound | Target | Selectivity (BD1/BD2 fold change) |

| This compound | BRD2 | 38 |

| BRD3 | 5 | |

| BRD4 | 7 | |

| BRDT | 21 | |

| Table 1: In vitro selectivity of this compound for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. |

| Cancer Model | Treatment | Dosage | Outcome |

| MV4-11 Mouse Xenograft | This compound | Not Specified | 67% Tumor Growth Inhibition |

| Pan-BET Inhibitor | High Doses | Higher Toxicity | |

| Table 2: In vivo efficacy of this compound in a mouse xenograft model of cancer.[1] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for the types of experiments cited in the initial report.[1]

Cell Lines and Culture

-

HepG2 (Hepatocellular Carcinoma): This cell line was likely cultured in a standard medium such as Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

-

MV4-11 (Acute Myeloid Leukemia): This suspension cell line is typically grown in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and antibiotics.

DNA Microarray Analysis

-

Treatment: HepG2 cells would be seeded and allowed to adhere before being treated with this compound, a pan-BET inhibitor (OTX015), or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA would be isolated from the treated cells using a commercial kit.

-

Microarray Hybridization: The extracted RNA would be converted to labeled cRNA and hybridized to a microarray chip containing probes for thousands of genes.

-

Data Analysis: The chip would be scanned, and the resulting data analyzed to identify differentially expressed genes between the treatment groups.

Mouse Xenograft Model

-

Cell Implantation: Immunocompromised mice (e.g., BALB/c nude) would be subcutaneously injected with MV4-11 cells to establish tumors.

-

Treatment: Once tumors reached a palpable size, mice would be randomized into treatment and control groups. This compound would likely be administered orally.

-

Monitoring: Tumor volume and body weight would be measured regularly throughout the study.

Figure 2: General experimental workflow for the initial evaluation of this compound.

Conclusion

The initial studies on this compound identify it as a potent and selective inhibitor of the BD2 domain of BET proteins.[1] The compound demonstrates significant anti-tumor activity in a mouse xenograft model with a potentially improved safety profile compared to pan-BET inhibitors.[1] The distinct transcriptomic effects of this compound suggest a differentiated mechanism of action that warrants further investigation.[1] Future studies will be necessary to fully elucidate the therapeutic potential of selective BET BD2 inhibition with this compound in various cancer types.

References

Therapeutic Potential of Selective BET BD2 Inhibition with BY27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysfunction has been implicated in a variety of diseases, most notably cancer. While pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have shown some clinical activity, their utility has been hampered by dose-limiting toxicities. This has spurred the development of selective BET inhibitors, such as BY27, which specifically targets the second bromodomain (BD2). This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing available preclinical data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction to Selective BET BD2 Inhibition

BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. While structurally similar, BD1 and BD2 are thought to have distinct functional roles. Selective inhibition of BD2 is a promising therapeutic strategy that may offer an improved therapeutic window compared to pan-BET inhibitors by potentially mitigating toxicities associated with BD1 inhibition.

This compound is a potent and selective small molecule inhibitor of the BET BD2 bromodomain.[1][2][3] Preclinical studies have demonstrated its anti-cancer activity, suggesting its potential as a novel therapeutic agent.[1]

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and selectivity.

Table 1: Binding Affinity (Ki) of this compound for BET Bromodomains

| Target | Ki (nM) |

| BRD2 BD1 | 95.5 |

| BRD2 BD2 | 3.1 |

| BRD3 BD1 | 77.9 |

| BRD3 BD2 | 5.3 |

| BRD4 BD1 | Not Reported |

| BRD4 BD2 | 7.3 |

Data sourced from publicly available information.

Table 2: BD1/BD2 Selectivity of this compound

| BET Protein | BD1/BD2 Selectivity Fold |

| BRD2 | 38 |

| BRD3 | 5 |

| BRD4 | 7 |

| BRDT | 21 |

Data sourced from publicly available information.[2][4]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and the induction of tumor suppressor genes.[5] The selectivity of this compound for BD2 is attributed to a unique water-bridged hydrogen bonding network formed between the compound and specific residues within the BD2 pocket.[3]

Caption: Mechanism of BET protein-mediated transcription and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on the published literature mentioning a murine xenograft model, a general methodology can be outlined.

4.1 In Vivo Efficacy - MV4-11 Xenograft Model

A study reported that this compound achieved 67% tumor growth inhibition in a mouse xenograft model using the MV4-11 acute myeloid leukemia (AML) cell line.[1] While the specific protocol for this study is not detailed, a typical workflow for such an experiment is as follows:

-

Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A specific number of MV4-11 cells (e.g., 5-10 x 10^6) are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Endpoint: The study continues for a defined period or until tumors in the control group reach a maximum allowed size. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.

Caption: A generalized workflow for an in vivo efficacy study using a xenograft model.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available in the public domain.

-

Pharmacokinetics: PK studies would typically involve administering this compound to animals (e.g., mice, rats) and measuring its concentration in plasma and tissues over time to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacodynamics: PD studies would aim to correlate the concentration of this compound with its biological effect. This could involve measuring the modulation of target genes (e.g., c-Myc) or downstream cellular effects (e.g., apoptosis) in tumor tissues from treated animals.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound. The development of selective BET BD2 inhibitors is an active area of research, and further preclinical studies are likely required before this compound or similar compounds advance to clinical evaluation.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of selective BET BD2 inhibitors for cancer therapy. Its high potency and selectivity for BD2 over BD1 suggest the potential for an improved safety profile compared to pan-BET inhibitors. The demonstration of in vivo anti-tumor activity in a preclinical model of AML provides a strong rationale for its further development.

Future work should focus on:

-

Comprehensive preclinical characterization of the pharmacokinetic and pharmacodynamic properties of this compound.

-

In-depth investigation of the molecular mechanisms underlying its anti-tumor activity across a broader range of cancer types.

-

Evaluation of this compound in combination with other anti-cancer agents to explore potential synergistic effects.

-

If further preclinical data are positive, progression towards IND-enabling studies to support a first-in-human clinical trial.

The selective targeting of BET BD2 with compounds like this compound holds significant promise for advancing the field of epigenetic therapy in oncology. Continued research and development in this area are crucial to unlocking the full therapeutic potential of this approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (TOM27) TUI Airways Flight Tracking and History - FlightAware [flightaware.com]

- 5. d-nb.info [d-nb.info]

The Epigenetic Landscape of BY27: A Technical Guide for Researchers

An In-depth Analysis of the Selective BET Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic impact of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. By specifically targeting BD2, this compound offers a nuanced approach to modulating gene expression, with a potentially distinct therapeutic window compared to pan-BET inhibitors. This document details the mechanism of action of this compound, its effects on gene expression, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Introduction to this compound and its Epigenetic Target

This compound is a small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BD2) of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the modulation of downstream gene expression.[3] The selectivity of this compound for BD2 over the first bromodomain (BD1) is significant, as these two domains can have distinct functions in gene regulation.[4] This selectivity may contribute to a more targeted therapeutic effect and a potentially improved safety profile compared to pan-BET inhibitors that target both bromodomains.[5]

Quantitative Analysis of this compound-Induced Gene Expression Changes

The primary investigation into the transcriptomic effects of this compound was conducted via DNA microarray analysis on the human hepatocellular carcinoma cell line, HepG2. This study provides critical quantitative data on the genes whose expression is altered by BD2-selective inhibition.

While the complete raw dataset from the initial study by Chen et al. is not publicly available, the key findings indicate a distinct transcriptomic impact of this compound when compared to the pan-BET inhibitor OTX015.[6] Analysis of related studies on pan-BET inhibitors in HepG2 cells provides a framework for understanding the types of genes and pathways that are likely affected. These studies consistently show that BET inhibition leads to the downregulation of genes involved in cell proliferation and adhesion, and the upregulation of genes associated with apoptosis and inflammation.[7][8][9][10]

Table 1: Representative Gene Ontology (GO) Terms and Pathways Affected by BET Inhibition in HepG2 Cells (Inferred from Pan-BET Inhibitor Studies)

| Biological Process/Pathway | Predominant Effect of Inhibition | Key Associated Genes (Examples) |

| Cell Cycle Progression | Downregulation | MYC, FOS, CCND1 |

| Apoptosis | Upregulation | BCL2L11 (Bim), Caspases |

| Inflammation | Modulation | IL6, NFKBIA |

| Cell Adhesion and Migration | Downregulation | VIM, CDH1 |

Note: This table is illustrative and based on data from pan-BET inhibitors in HepG2 cells. The precise gene targets of the BD2-selective inhibitor this compound may differ.

Signaling Pathways Modulated by this compound

The selective inhibition of BET BD2 by this compound is poised to impact specific signaling pathways crucial for cancer cell proliferation and survival. While research is ongoing to fully elucidate the BD2-specific signaling nodes, studies on pan-BET inhibitors and other BD2-selective inhibitors provide strong indications of the key pathways involved.

One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene .[3] MYC is a master transcriptional regulator that drives the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. BET proteins, particularly BRD4, are known to be essential for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down this critical oncogenic pathway.

Other key signaling pathways implicated in the response to BET inhibition include:

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. BET proteins are known to interact with components of the NF-κB signaling cascade, and their inhibition can lead to the suppression of pro-inflammatory and anti-apoptotic genes.

-

JAK/STAT Signaling: This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. BET inhibitors have been shown to modulate the activity of the JAK/STAT pathway.

-

Hedgehog Signaling: In certain cancers, BET inhibition has been shown to suppress the Hedgehog signaling pathway by regulating the transcription of key components like GLI1 and GLI2.[11]

The selective action of this compound on BD2 may fine-tune the modulation of these pathways, potentially leading to a more favorable therapeutic outcome.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate investigation of the epigenetic effects of this compound. Below are methodologies for key experiments cited in the context of BET inhibitor research.

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used model for studying the effects of BET inhibitors.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For gene expression analysis, HepG2 cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at the desired concentration or a vehicle control (e.g., DMSO). The incubation time for treatment will vary depending on the specific experiment, but a 24-hour time point is common for microarray or RNA-Seq analysis.[12]

DNA Microarray Analysis

This protocol provides a general workflow for analyzing gene expression changes in HepG2 cells treated with this compound using Affymetrix GeneChip arrays.

-

RNA Isolation: Total RNA is extracted from this compound-treated and control HepG2 cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

cDNA Synthesis and Labeling: A starting amount of approximately 100 ng of total RNA is used for first and second-strand cDNA synthesis. The double-stranded cDNA is then used as a template for in vitro transcription (IVT) to generate biotin-labeled cRNA.

-

Hybridization: The fragmented and labeled cRNA is hybridized to an Affymetrix Human Gene 1.0 ST array at 45°C for 16 hours in a hybridization oven.

-

Washing and Staining: Following hybridization, the arrays are washed and stained using an Affymetrix Fluidics Station 450.

-

Scanning and Data Acquisition: The arrays are scanned using an Affymetrix GeneChip Scanner 3000, and the image data is converted into CEL files.

-

Data Analysis: The CEL files are imported into a suitable analysis software (e.g., Transcriptome Analysis Console). The data is normalized (e.g., using the RMA algorithm), and statistical analysis (e.g., ANOVA) is performed to identify genes that are differentially expressed between the this compound-treated and control groups with a specified fold-change and p-value cutoff.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the genomic regions where BET proteins are bound and to assess whether this compound treatment leads to their displacement.

-

Cross-linking: HepG2 cells treated with this compound or vehicle are cross-linked with 1% formaldehyde to fix protein-DNA interactions.

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the human genome, and peak calling algorithms are used to identify regions of significant enrichment, representing the binding sites of the target BET protein. A comparison of peak intensities between this compound-treated and control samples can reveal changes in BET protein occupancy at specific genomic loci.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its selectivity for the second bromodomain of BET proteins offers the potential for a more targeted and less toxic approach to cancer treatment and other diseases driven by epigenetic dysregulation. The data and protocols presented in this guide provide a foundation for researchers to further investigate the nuanced epigenetic impact of this compound and to explore its full therapeutic potential. Future studies employing techniques such as ChIP-Seq and RNA-Seq will be crucial in delineating the precise molecular mechanisms of BD2-selective inhibition and in identifying biomarkers for patient stratification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 8. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 10. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microarray analysis revealed different gene expression patterns in HepG2 cells treated with low and high concentrations of the extracts of Anacardium occidentale shoots - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluating the Anti-Cancer Efficacy of BY27 Using a Resazurin-Based Cell Viability Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the cytotoxic effects of BY27, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, on cancer cell lines. A resazurin-based cell viability assay is described as a sensitive and reliable method for determining the impact of this compound on cell health and proliferation. This document is intended for researchers in oncology, drug discovery, and cell biology.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene expression.[1][2] These proteins recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer.[3]

This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of BET proteins.[4][5] Unlike pan-BET inhibitors that target both BD1 and BD2, the selectivity of this compound for BD2 may offer a more nuanced approach to modulating gene expression and could potentially lead to an improved safety profile.[5] Preclinical studies have demonstrated the anti-tumor activity of this compound, making it a compound of significant interest for cancer research.[4][5]

Determining the cytotoxic and anti-proliferative effects of compounds like this compound on cancer cells is a critical step in preclinical drug development. Cell viability assays are fundamental tools for this purpose. The resazurin assay, also known as the AlamarBlue® assay, is a widely used method to quantify the number of viable, metabolically active cells.[6][7][8][9][10][11] This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by mitochondrial dehydrogenases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[6][9][11] This application note provides a detailed protocol for utilizing the resazurin assay to evaluate the effect of this compound on a representative cancer cell line, such as HeLa (cervical cancer) or MCF-7 (breast cancer).

Signaling Pathway Diagram

Caption: Simplified signaling pathway of BET protein inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the cell viability assay.

Experimental Protocols

Materials and Reagents

-

Cancer cell line (e.g., HeLa [ATCC® CCL-2™] or MCF-7 [ATCC® HTB-22™])

-

Complete growth medium (e.g., for HeLa: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS); for MCF-7: EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin)[12][13]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

This compound compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Resazurin sodium salt

-

96-well, black, clear-bottom tissue culture plates

-

Multichannel pipette

-

Fluorescence microplate reader

Cell Culture

-

Cell Line Maintenance: Culture the chosen cancer cell line in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[13][14]

-

Subculturing: When cells reach 80-90% confluency, passage them.[12][15]

-

Aspirate the old medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[14][16]

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 150-400 x g for 5-10 minutes.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired split ratio.

-

Resazurin-Based Cell Viability Assay Protocol

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

-

Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Assay and Measurement:

-

Prepare a sterile 0.15 mg/mL solution of resazurin in PBS and protect it from light.[6]

-

After the treatment incubation period, add 10-20 µL of the resazurin solution to each well (for a final volume of 110-120 µL).[6]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.[6]

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6][9]

-

Data Presentation and Analysis

The raw fluorescence units (RFU) are used to calculate the percentage of cell viability for each treatment condition.

1. Background Subtraction: Subtract the average RFU of the "medium only" wells from all other wells.

2. Calculation of Percent Viability:

3. Data Summary Table:

| This compound Concentration (µM) | Mean RFU (n=3) | Standard Deviation | % Viability |

| 0 (Vehicle Control) | 4580 | 150 | 100% |

| 0.1 | 4350 | 120 | 95.0% |

| 1 | 3670 | 110 | 80.1% |

| 10 | 2300 | 95 | 50.2% |

| 50 | 1150 | 70 | 25.1% |

| 100 | 600 | 50 | 13.1% |

| Medium Only (Blank) | 100 | 20 | N/A |

4. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting the % Viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

The resazurin-based cell viability assay is a robust, sensitive, and straightforward method for evaluating the cytotoxic effects of the BET BD2 inhibitor this compound on cancer cell lines. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental conditions. The quantitative data obtained from this assay, particularly the IC50 value, are crucial for characterizing the anti-cancer properties of this compound and for guiding further preclinical development. For confirmation of results, it is recommended to use an orthogonal cell viability assay that measures a different cellular parameter, such as ATP content or membrane integrity.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

- 9. labbox.es [labbox.es]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 12. mcf7.com [mcf7.com]

- 13. hela-transfection.com [hela-transfection.com]

- 14. researchgate.net [researchgate.net]

- 15. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 16. static.igem.org [static.igem.org]

Application Notes and Protocols for BY27 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BY27 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific gene loci. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. The selective inhibition of BD2 by this compound offers a promising therapeutic strategy with a potentially distinct and more tolerable profile compared to pan-BET inhibitors that target both BD1 and BD2. These application notes provide detailed protocols for the preparation and storage of this compound inhibitor solutions to ensure consistent and reliable experimental outcomes.

Data Presentation

Quantitative data regarding the preparation and storage of this compound solutions are summarized in the table below. Given the limited public availability of specific solubility data for this compound, the data for the well-characterized pan-BET inhibitor JQ1 is provided as a reliable reference for establishing experimental conditions.

| Parameter | Recommended Solvent | Stock Solution Concentration | Storage Temperature (Powder) | Storage Temperature (Stock Solution) |

| This compound (Recommended) | Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C | -20°C (short-term, <1 month), -80°C (long-term) |

| JQ1 (Reference) | Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C | -20°C (up to 1 month), -80°C (up to 6 months) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed out X mg of this compound (Molecular Weight: Y g/mol ), the volume of DMSO to add would be (X / Y) * 100 µL.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be used to aid dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.

-

Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is acceptable.